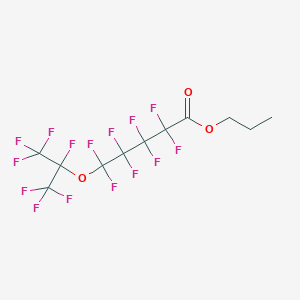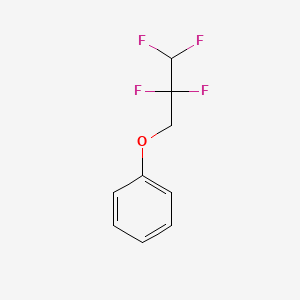![molecular formula C10H11BrO B12089794 3-[(4-Bromophenyl)methyl]oxetane CAS No. 1393688-59-9](/img/structure/B12089794.png)
3-[(4-Bromophenyl)methyl]oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)methyl]oxetane is a chemical compound with the molecular formula C10H11BrO. It features an oxetane ring, which is a four-membered ring containing an oxygen atom. The presence of a bromophenyl group attached to the oxetane ring makes this compound particularly interesting for various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]oxetane typically involves the reaction of 4-bromobenzyl alcohol with an appropriate oxetane precursor under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Bromophenyl)methyl]oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylmethyl oxetane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxetane carboxylic acids .
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)methyl]oxetane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)methyl]oxetane involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it a good hydrogen-bond acceptor, allowing it to interact with various biological molecules. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)oxetane: Similar in structure but lacks the phenyl group.
3-(4-Bromophenyl)-3-methyl-oxetane: Similar but with a methyl group instead of a methylene bridge.
3-(3-Bromophenyl)oxetane: Similar but with the bromine atom in a different position on the phenyl ring
Uniqueness
3-[(4-Bromophenyl)methyl]oxetane is unique due to the combination of the oxetane ring and the 4-bromophenyl group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds .
Propiedades
Número CAS |
1393688-59-9 |
|---|---|
Fórmula molecular |
C10H11BrO |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9H,5-7H2 |
Clave InChI |
WVZLZDXONAYMMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)
![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)




![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
